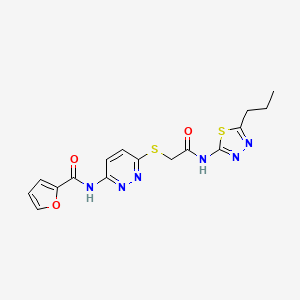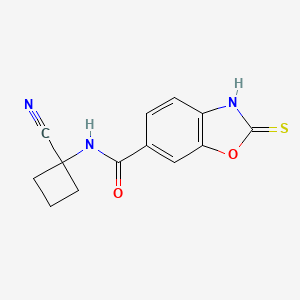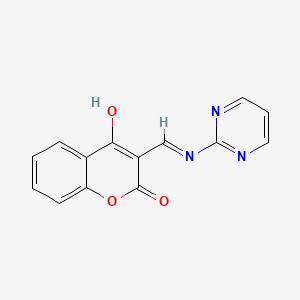
(Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione, also known as PAK4 inhibitor, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has shown promising results in various studies related to cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
pH-Sensing and Photophysical Properties
Research on pyrimidine-phthalimide derivatives, closely related to the chemical structure , has led to the development of novel colorimetric pH sensors and logic gates. These compounds exhibit solid-state fluorescence emission and positive solvatochromism due to their twisted geometries and variable molecular conformations. Such properties are particularly useful for developing pH-sensitive materials that change color in response to acidity levels, which can have applications in biological and chemical sensors (Yan et al., 2017).
Antimicrobial Activity
A study on 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes revealed that these compounds exhibit varying degrees of antimicrobial activity. Particularly, the Mn(II) complex showed significant effectiveness against microbes. Such findings highlight the potential of these compounds in developing new antimicrobial agents, which is critical given the rising concern over antibiotic resistance (Chioma et al., 2018).
Synthesis of Heterocyclic Compounds
Research into the synthesis and characterization of heterocyclic compounds using derivatives similar to "(Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione" has opened up new avenues for creating complex molecular structures. These studies are foundational for the development of new pharmaceuticals, materials, and chemical sensors. For instance, the synthesis of polyfunctional fused heterocyclic compounds via indene‐1,3‐diones has been explored, demonstrating the versatility of these compounds in organic synthesis (Hassaneen et al., 2003).
Fluorescence Imaging and Sensors
Derivatives exhibiting aggregation-induced emission (AIE) characteristics have been synthesized for potential use in fluorescence imaging and as sensors. These compounds can form biocompatible fluorescent nanoparticles, which can be employed for cell imaging purposes. This application is particularly relevant in biomedical research and diagnostics, where high-contrast and specific imaging of cellular components are essential (Lei et al., 2016).
Transition Metal Ion Sensors
Naphthoquinone-based chemosensors for transition metal ions have been developed, showcasing the ability to selectively detect Cu2+ ions in various solvents. These sensors change color upon complexation with Cu2+, indicating their potential application in environmental monitoring and chemical analysis (Gosavi-Mirkute et al., 2017).
Propiedades
IUPAC Name |
4-hydroxy-3-[(E)-pyrimidin-2-yliminomethyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-12-9-4-1-2-5-11(9)20-13(19)10(12)8-17-14-15-6-3-7-16-14/h1-8,18H/b17-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKIKTVSIRYUOM-CAOOACKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=NC=CC=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)/C=N/C3=NC=CC=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

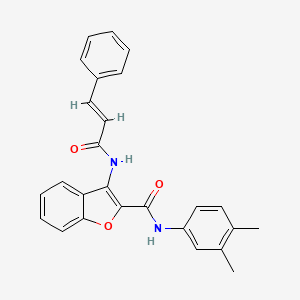
![N-(3-chloro-2-methylphenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2413121.png)
![1,1-dimethyl-2-[(Z)-1-methylsulfanyl-2-nitroethenyl]hydrazine](/img/structure/B2413122.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2413125.png)
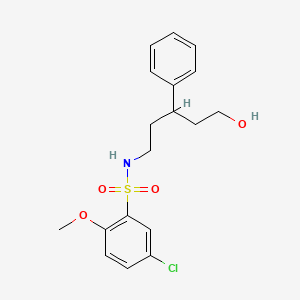
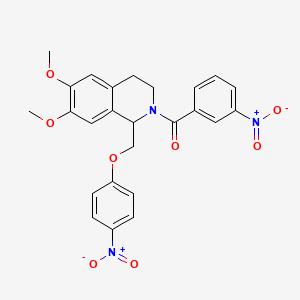
![5-benzyl-3-(4-chlorophenyl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2413129.png)

![ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2413133.png)
![4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B2413136.png)

